Tert-butyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carbonyl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “Tert-butyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carbonyl)piperazine-1-carboxylate” often target specific enzymes or receptors in the body. For example, some related compounds are known to inhibit PARP-1 and PARP-2 .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets PARP enzymes, it could influence DNA repair pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives, for example, are often well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects would depend on the specific target and pathway affected by the compound. If it inhibits an enzyme involved in DNA repair, it could potentially lead to increased DNA damage and cell death .
Properties
IUPAC Name |
tert-butyl 4-[1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-23(2,3)32-22(31)28-14-12-27(13-15-28)21(30)16-8-10-26(11-9-16)19-20(29)25-18-7-5-4-6-17(18)24-19/h4-7,16H,8-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKDIFNAYQGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.